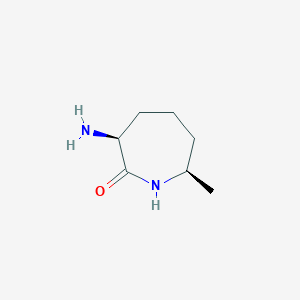![molecular formula C11H11BBrN B15234201 3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B15234201.png)
3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine is a compound that belongs to the class of azaborinines, which are heteroarenes containing a boron-nitrogen (BN) unit
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor containing boron and nitrogen atoms under electrophilic conditions . The reaction conditions often include the use of catalysts such as palladium or rhodium to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as developing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boron and nitrogen centers.
Cycloaddition Reactions: The azaborinine ring can participate in cycloaddition reactions to form larger polycyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane or toluene, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized azaborinines, while cycloaddition reactions can produce complex polycyclic compounds.
Aplicaciones Científicas De Investigación
3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which 3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine exerts its effects involves interactions at the molecular level. The boron-nitrogen unit can participate in electron transfer processes, influencing the reactivity of the compound. Additionally, the presence of the bromo and cyclopropyl groups can modulate the compound’s electronic properties and steric interactions, affecting its behavior in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Azaborinine: A simpler analog without the bromo and cyclopropyl substituents.
3-Chloro-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine: Similar structure with a chloro group instead of a bromo group.
2-Cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine: Lacks the bromo substituent.
Uniqueness
The presence of these substituents can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets .
Propiedades
Fórmula molecular |
C11H11BBrN |
|---|---|
Peso molecular |
247.93 g/mol |
Nombre IUPAC |
3-bromo-2-cyclopropyl-1H-1,2-benzazaborinine |
InChI |
InChI=1S/C11H11BBrN/c13-11-7-8-3-1-2-4-10(8)14-12(11)9-5-6-9/h1-4,7,9,14H,5-6H2 |
Clave InChI |
DGTFSHLIIQGLPD-UHFFFAOYSA-N |
SMILES canónico |
B1(C(=CC2=CC=CC=C2N1)Br)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


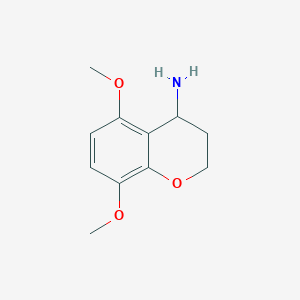
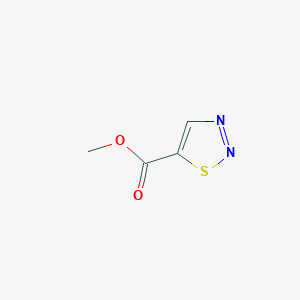

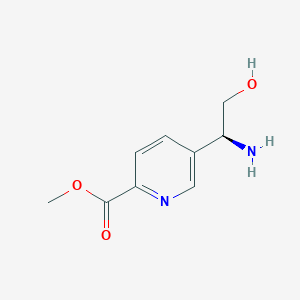
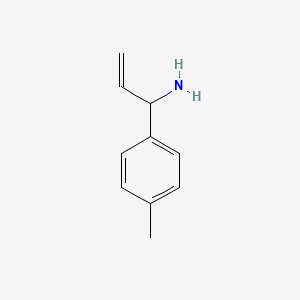

![Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B15234140.png)
![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid](/img/structure/B15234152.png)

![Dimethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate](/img/structure/B15234163.png)
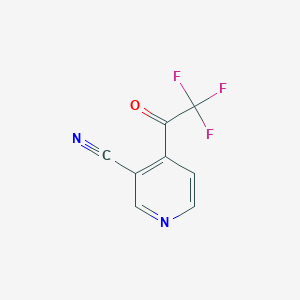
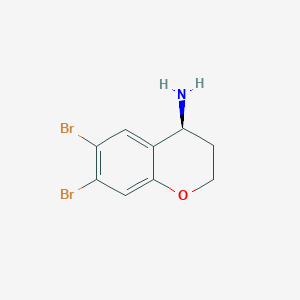
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15234183.png)
